![molecular formula C14H14Cl2N4 B11437192 3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B11437192.png)
3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Coupling with Pyridazine: The piperazine derivative is then coupled with a pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Drug Development: It serves as a scaffold for designing new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based drugs share structural similarities.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine also contain the piperazine ring.
Uniqueness
3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine is unique due to its dual presence of both pyridazine and piperazine rings, which confer a broad spectrum of pharmacological activities. Its specific substitution pattern enhances its potential as a versatile scaffold in drug design .
Properties
Molecular Formula |
C14H14Cl2N4 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
3-chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C14H14Cl2N4/c15-11-3-1-2-4-12(11)19-7-9-20(10-8-19)14-6-5-13(16)17-18-14/h1-6H,7-10H2 |
InChI Key |
CCTPRRXZGMJNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.